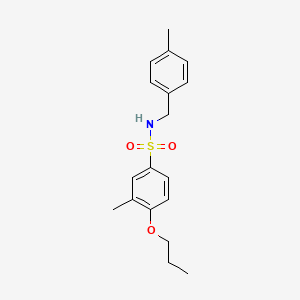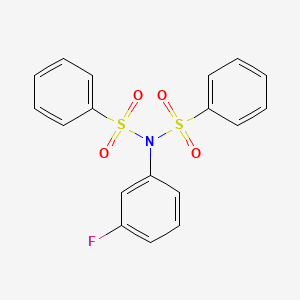![molecular formula C11H9BrN4S B13371585 6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)
6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 5th and 8th positions, and a hydrosulfide group at the 3rd position of the triazinoindole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Core: The synthesis begins with the formation of the indole core through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Methylation: The methyl groups are introduced at the 5th and 8th positions through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the Triazino Ring: The triazino ring is formed by reacting the brominated and methylated indole with a suitable triazine precursor under basic conditions.
Introduction of the Hydrosulfide Group: Finally, the hydrosulfide group is introduced at the 3rd position through a nucleophilic substitution reaction using a thiol reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
科学研究应用
6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as an antiproliferative agent, particularly in cancer research.
Industry: The compound’s unique properties make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its antiproliferative activity . By chelating iron, the compound disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
相似化合物的比较
6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide can be compared with other similar compounds, such as:
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound lacks the bromine and additional methyl groups, which may affect its biological activity and chemical reactivity.
8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thione: This compound has a similar structure but differs in the position of the bromine and the presence of a thione group instead of a hydrosulfide group.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
属性
分子式 |
C11H9BrN4S |
|---|---|
分子量 |
309.19 g/mol |
IUPAC 名称 |
6-bromo-5,8-dimethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C11H9BrN4S/c1-5-3-6-8-10(13-11(17)15-14-8)16(2)9(6)7(12)4-5/h3-4H,1-2H3,(H,13,15,17) |
InChI 键 |
BJXKLVSPACNGSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)Br)N(C3=NC(=S)NN=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371510.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B13371520.png)

![2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol](/img/structure/B13371537.png)
![8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371538.png)
![6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371549.png)

![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13371557.png)


![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
